molecular formula C8H12O B14137803 3-Ethenyl-2,2-dimethylcyclobutan-1-one CAS No. 4056-82-0

3-Ethenyl-2,2-dimethylcyclobutan-1-one

Cat. No.: B14137803
CAS No.: 4056-82-0
M. Wt: 124.18 g/mol
InChI Key: QJMXJJSAYDGTPB-UHFFFAOYSA-N
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Description

3-Ethenyl-2,2-dimethylcyclobutan-1-one is an organic compound with the molecular formula C8H12O It is a cyclobutanone derivative characterized by the presence of an ethenyl group and two methyl groups attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethenyl-2,2-dimethylcyclobutan-1-one can be achieved through several methods. One common approach involves the reaction of dimethyl squarate with vinyllithium in dry tetrahydrofuran (THF) at low temperatures, followed by the addition of trifluoroacetic anhydride . This method provides a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as distillation, chromatography, and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethenyl-2,2-dimethylcyclobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Ethenyl-2,2-dimethylcyclobutan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Ethenyl-2,2-dimethylcyclobutan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a precursor in various chemical reactions, influencing the formation of new bonds and structures. Its unique cyclobutanone ring and ethenyl group play a crucial role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylcyclobutan-1-one: Similar in structure but lacks the ethenyl group.

    Cyclobutanone: The parent compound without any substituents.

    2,2-Dimethylcyclobutanone: Similar but without the ethenyl group.

Uniqueness

3-Ethenyl-2,2-dimethylcyclobutan-1-one is unique due to the presence of both the ethenyl and dimethyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in synthesis and research.

Properties

CAS No.

4056-82-0

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

3-ethenyl-2,2-dimethylcyclobutan-1-one

InChI

InChI=1S/C8H12O/c1-4-6-5-7(9)8(6,2)3/h4,6H,1,5H2,2-3H3

InChI Key

QJMXJJSAYDGTPB-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC1=O)C=C)C

Origin of Product

United States

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